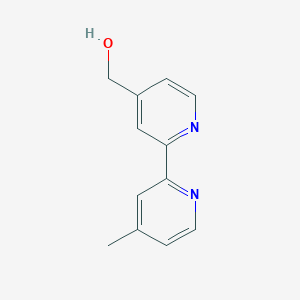

4-Hydroxymethyl-4'-methyl-2,2'-bipyridyl

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

[2-(4-methylpyridin-2-yl)pyridin-4-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O/c1-9-2-4-13-11(6-9)12-7-10(8-15)3-5-14-12/h2-7,15H,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJCOKGHYIMLMPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1)C2=NC=CC(=C2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80373047 | |

| Record name | 4-Hydroxymethyl-4'-methyl-2,2'-bipyridyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80373047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81998-04-1 | |

| Record name | 4′-Methyl[2,2′-bipyridine]-4-methanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=81998-04-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Hydroxymethyl-4'-methyl-2,2'-bipyridyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80373047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Hydroxymethyl-4'-methyl-2,2'-bipyridyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: Characterization of 4-Hydroxymethyl-4'-methyl-2,2'-bipyridyl

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the available characterization data for the heterocyclic compound 4-Hydroxymethyl-4'-methyl-2,2'-bipyridyl, a key intermediate in the synthesis of more complex bipyridine ligands.[1] This document compiles essential physical, chemical, and safety data, presented for ease of reference.

Core Compound Properties

This compound is a functionalized derivative of 2,2'-bipyridine, a widely used ligand in coordination chemistry. The presence of a hydroxymethyl group and a methyl group at the 4 and 4' positions, respectively, allows for further chemical modification, making it a valuable building block in the synthesis of bespoke molecules for various applications, including materials science and catalysis.

Table 1: Physical and Chemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₂N₂O | PubChem[2] |

| Molecular Weight | 200.24 g/mol | PubChem, ChemicalBook[2][3] |

| Melting Point | 119.0 to 123.0 °C | ChemicalBook[3] |

| Boiling Point (Predicted) | 377.8 ± 37.0 °C | ChemicalBook[3] |

| Density (Predicted) | 1.169 ± 0.06 g/cm³ | ChemicalBook[3] |

| pKa (Predicted) | 13.25 ± 0.10 | ChemicalBook[3] |

| Solubility | Soluble in Methanol | ChemicalBook[3] |

| Appearance | White to Orange to Green powder to crystal | ChemicalBook[3] |

Table 2: Compound Identifiers

| Identifier Type | Identifier | Source |

| CAS Number | 81998-04-1 | PubChem, ChemicalBook[2][3] |

| IUPAC Name | [2-(4-methyl-2-pyridinyl)-4-pyridinyl]methanol | PubChem[2] |

| InChI | InChI=1S/C12H12N2O/c1-9-2-4-13-11(6-9)12-7-10(8-15)3-5-14-12/h2-7,15H,8H2,1H3 | PubChem, ChemicalBook[2][3] |

| InChIKey | GJCOKGHYIMLMPB-UHFFFAOYSA-N | PubChem, ChemicalBook[2][3] |

| SMILES | C1(C2=NC=CC(C)=C2)=NC=CC(CO)=C1 | ChemicalBook[3] |

| EC Number | 805-844-0 | PubChem[2] |

Spectroscopic and Safety Data

Table 3: GHS Safety and Hazard Information

| Hazard Code | Description | Hazard Class |

| H315 | Causes skin irritation | Skin Irritation, Category 2[2] |

| H319 | Causes serious eye irritation | Eye Irritation, Category 2[2] |

| H335 | May cause respiratory irritation | Specific target organ toxicity, single exposure[2] |

Experimental Protocols and Methodologies

Detailed, step-by-step synthesis protocols for this compound are not extensively documented in freely accessible literature. However, the synthesis of related hydroxymethylbipyridine precursors is generally achieved through methods such as the oxidation of the corresponding methyl-substituted bipyridines, followed by esterification and reduction.[4] For instance, the synthesis of 4,4'-bis(hydroxymethyl)-2,2'-bipyridine has been achieved via the oxidation of 4,4'-dimethyl-2,2'-bipyridine.[4] A similar synthetic strategy can be inferred for the target compound.

A general workflow for the characterization of a synthesized batch of this compound is outlined below.

Logical Relationships in Synthesis

The synthesis of functionalized bipyridines often involves a multi-step process. The conversion of a methyl group to a hydroxymethyl group is a common transformation in organic synthesis, allowing for the introduction of a reactive handle for further derivatization.

References

An In-depth Technical Guide to the ¹H NMR Spectrum of 4-Hydroxymethyl-4'-methyl-2,2'-bipyridyl

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 4-Hydroxymethyl-4'-methyl-2,2'-bipyridyl. It includes detailed spectral data, a standardized experimental protocol for data acquisition, and a workflow for the synthesis and characterization of the compound, designed to assist researchers in its unambiguous identification and utilization in further studies.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound was recorded on a 300 MHz spectrometer in deuterated chloroform (CDCl₃). The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS), and the signal multiplicities are denoted as s (singlet), br s (broad singlet), and m (multiplet).

| Chemical Shift (δ, ppm) | Multiplicity | Integration (Number of Protons) | Assignment |

| 8.39-8.46 | m | 2H | Aromatic Protons |

| 8.07-8.19 | m | 2H | Aromatic Protons |

| 7.05-7.18 | m | 2H | Aromatic Protons |

| 5.25 | br s | 1H | OH |

| 4.66 | s | 2H | CH₂ |

| 2.34 | s | 3H | CH₃ |

Table 1: ¹H NMR Spectral Data of this compound in CDCl₃.[1]

Experimental Protocols

Synthesis of this compound

A one-pot synthesis method provides an efficient route to this compound.[1] To a solution of one equivalent of 4,4'-dimethyl-2,2'-bipyridine in dry tetrahydrofuran (THF) at -78°C, 1.02 equivalents of freshly prepared lithium diisopropylamide (LDA) in THF are added, resulting in the formation of a deep red anion. After stirring for 30 minutes, one equivalent of 2-phenylsulfonyl-3-phenyloxaziridine in THF is slowly introduced, causing the solution to turn yellow. The reaction mixture is then allowed to warm to room temperature, after which it is quenched with a saturated aqueous solution of ammonium chloride (NH₄Cl) and washed with brine. The organic phase is subsequently evaporated to dryness. The crude product is purified by column chromatography on silica gel using a mobile phase of CH₂Cl₂/CH₃OH/NH₃ (100/5/0.5) to yield the final product.[1]

¹H NMR Spectroscopy

The following is a standard protocol for the acquisition of a ¹H NMR spectrum of this compound.

1. Sample Preparation:

-

Accurately weigh approximately 5-25 mg of the purified this compound.[2]

-

Dissolve the sample in 0.6-0.7 mL of deuterated chloroform (CDCl₃).[2] Ensure the solvent is of high purity to avoid extraneous signals.

-

The sample should be fully dissolved. If any solid particles are present, filter the solution through a small plug of glass wool in a Pasteur pipette into a clean, dry 5 mm NMR tube.

-

Cap the NMR tube securely.

2. NMR Spectrometer Setup:

-

The data should be acquired on a 300 MHz or higher field NMR spectrometer.

-

Insert the sample into the spectrometer's probe.

-

Lock the spectrometer on the deuterium signal of the CDCl₃ solvent.

-

Shim the magnetic field to optimize its homogeneity, which is crucial for obtaining sharp, well-resolved peaks.

3. Data Acquisition:

-

A standard single-pulse experiment is typically used.

-

Set the spectral width to an appropriate range, for example, from -2 to 12 ppm, to ensure all signals are captured.

-

The acquisition time should be set to at least 2-3 seconds to achieve good resolution.

-

A relaxation delay of 1-2 seconds is recommended.

-

The number of scans can be varied (e.g., 16, 32, or 64) to achieve an adequate signal-to-noise ratio, depending on the sample concentration.

-

Maintain a constant temperature, typically 25°C (298 K).

4. Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase the resulting spectrum to ensure all peaks are in the pure absorption mode.

-

Calibrate the chemical shift axis by setting the residual solvent peak of CHCl₃ to 7.26 ppm or an internal standard like TMS to 0.00 ppm.

-

Integrate all the signals to determine the relative number of protons corresponding to each peak.

-

Analyze the multiplicities (e.g., singlet, doublet, multiplet) and, if possible, determine the coupling constants (J-values) in Hertz (Hz).

Workflow Diagram

The following diagram illustrates the key stages in the synthesis and subsequent NMR characterization of this compound.

Caption: Workflow for the synthesis and ¹H NMR characterization.

References

An In-depth Technical Guide to the 13C NMR Chemical Shifts of 4-Hydroxymethyl-4'-methyl-2,2'-bipyridyl

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the 13C Nuclear Magnetic Resonance (NMR) spectroscopy data for 4-Hydroxymethyl-4'-methyl-2,2'-bipyridyl, a key intermediate in the synthesis of extended bipyridine ligands.[1][2] A comprehensive understanding of its spectral properties is essential for its application in medicinal chemistry, materials science, and catalysis. This document presents the reported 13C NMR chemical shifts, a detailed experimental protocol for data acquisition, and a proposed assignment of the spectral data.

Chemical Structure and Atom Numbering

The structure of this compound is depicted below, with a systematic numbering of the carbon atoms to facilitate the assignment of NMR signals.

Figure 1: Chemical structure of this compound with IUPAC numbering for NMR assignment.

13C NMR Chemical Shift Data

The 13C NMR spectral data for this compound was recorded on a 75 MHz spectrometer using deuterated chloroform (CDCl3) as the solvent.[1] The reported chemical shifts (δ) are provided in parts per million (ppm) relative to the solvent signal.

A comprehensive summary of the 13C NMR chemical shifts is presented in the table below. The table includes the reported chemical shifts and a proposed assignment for each carbon atom based on established principles of NMR spectroscopy, including substituent effects on the pyridine ring.

| Carbon Atom | Proposed Assignment (δ, ppm) | Signal Type |

| C2, C2' | 156.0, 155.9 | Quaternary (C) |

| C6, C6' | 149.2, 148.9 | Methine (CH) |

| C4' | 148.7 | Quaternary (C) |

| C4 | 152.2 | Quaternary (C) |

| C5, C5' | 121.4, 119.0 | Methine (CH) |

| C3, C3' | 125.0, 122.6 | Methine (CH) |

| -CH2OH | 63.1 | Methylene (CH2) |

| -CH3 | 21.4 | Methyl (CH3) |

| Table 1: 13C NMR Chemical Shifts and Proposed Assignments for this compound in CDCl3.[1] |

Experimental Protocol

The following section outlines a detailed methodology for acquiring the 13C NMR spectrum of this compound. This protocol is based on standard practices for NMR analysis of organic compounds.

Sample Preparation

-

Dissolution: Accurately weigh approximately 10-20 mg of this compound and dissolve it in approximately 0.6-0.7 mL of deuterated chloroform (CDCl3).

-

Filtration (Optional): If any solid particles are visible, filter the solution through a small plug of glass wool into a clean NMR tube to prevent shimming issues.

-

Transfer: Transfer the solution to a standard 5 mm NMR tube.

NMR Spectrometer Setup

-

Instrumentation: A 75 MHz (or higher field) NMR spectrometer equipped with a broadband probe is suitable for this analysis.

-

Tuning and Matching: Tune and match the probe for the 13C frequency to ensure optimal signal detection.

-

Locking: Lock the spectrometer on the deuterium signal of the CDCl3 solvent.

-

Shimming: Perform automated or manual shimming to optimize the magnetic field homogeneity and improve spectral resolution.

Data Acquisition

-

Experiment: A standard proton-decoupled 13C NMR experiment (e.g., zgpg30 on Bruker instruments) should be used.

-

Acquisition Parameters:

-

Spectral Width: Set a spectral width that encompasses the expected range of chemical shifts for aromatic and aliphatic carbons (e.g., 0-200 ppm).

-

Number of Scans: Acquire a sufficient number of scans (e.g., 1024 or more) to achieve an adequate signal-to-noise ratio, as 13C has a low natural abundance.

-

Relaxation Delay (d1): Use a relaxation delay of 2-5 seconds to allow for full relaxation of quaternary carbons.

-

Pulse Width: Use a calibrated 30° or 90° pulse width.

-

Temperature: Maintain a constant temperature, typically 298 K (25 °C).

-

Data Processing

-

Fourier Transformation: Apply an exponential multiplication (line broadening) of 1-2 Hz to the Free Induction Decay (FID) before Fourier transformation to improve the signal-to-noise ratio.

-

Phasing: Manually or automatically phase the spectrum to obtain pure absorption lineshapes.

-

Baseline Correction: Apply a baseline correction algorithm to ensure a flat baseline.

-

Referencing: Reference the spectrum to the residual solvent peak of CDCl3 at 77.16 ppm.

Synthesis Workflow

The synthesis of this compound can be achieved through a one-pot procedure starting from 4,4'-dimethyl-2,2'-bipyridine.[1] The following diagram illustrates the key steps in this synthetic pathway.

Synthesis of this compound.

Data Interpretation and Assignment Rationale

The proposed assignment of the 13C NMR chemical shifts is based on the following principles:

-

Quaternary Carbons: The signals at 156.0, 155.9, 152.2, and 148.7 ppm are assigned to the quaternary carbons (C2, C2', C4, and C4') due to their lower intensity and lack of signal in a DEPT-135 experiment. The carbons directly attached to the nitrogen atoms (C2 and C2') are expected to be the most downfield. The C4 carbon, bearing the hydroxymethyl group, is deshielded compared to the C4' carbon with the methyl group.

-

Methine Carbons: The signals in the aromatic region with higher intensities are assigned to the methine carbons (CH). The chemical shifts of these carbons are influenced by their position relative to the nitrogen atoms and the substituents.

-

Aliphatic Carbons: The signal at 63.1 ppm is characteristic of a methylene carbon attached to an oxygen atom (-CH2OH). The upfield signal at 21.4 ppm is assigned to the methyl group (-CH3).

This technical guide provides a foundational understanding of the 13C NMR characteristics of this compound. This information is critical for quality control, structural elucidation of its derivatives, and for researchers utilizing this compound in various scientific disciplines.

References

Mass Spectrometry of 4-Hydroxymethyl-4'-methyl-2,2'-bipyridyl: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxymethyl-4'-methyl-2,2'-bipyridyl is a heterocyclic organic compound of significant interest in coordination chemistry, catalysis, and materials science. Its unique structure, featuring a bipyridyl core with asymmetric substitution, allows for the formation of diverse metal complexes with tailored electronic and steric properties. Mass spectrometry is an indispensable tool for the characterization of this ligand and its derivatives, providing crucial information on molecular weight, purity, and structural integrity. This guide offers a comprehensive overview of the mass spectrometric analysis of this compound, including detailed fragmentation analysis, experimental protocols, and data interpretation.

Molecular Structure and Properties

-

IUPAC Name: [2-(4-methylpyridin-2-yl)pyridin-4-yl]methanol[1]

-

Molecular Formula: C₁₂H₁₂N₂O[1]

-

Molecular Weight: 200.24 g/mol [1]

-

Monoisotopic Mass: 200.094963 Da[1]

Mass Spectrometric Fragmentation Analysis

The fragmentation pattern of this compound in mass spectrometry is influenced by the ionization technique employed. Electron Ionization (EI) typically induces more extensive fragmentation compared to softer ionization methods like Electrospray Ionization (ESI). The following analysis is based on a typical GC-MS spectrum obtained under EI conditions.[1]

Key Fragmentation Pathways

The fragmentation of the molecular ion (M⁺˙ at m/z 200) is primarily dictated by the stability of the resulting fragments. The bipyridyl core provides a stable aromatic system, while the hydroxymethyl and methyl substituents are common sites for initial bond cleavages.

1. Loss of a Hydrogen Radical (M-1): A common initial fragmentation step for many organic molecules is the loss of a hydrogen radical, leading to the formation of a stable cation. In this case, the peak at m/z 199 corresponds to the [C₁₂H₁₁N₂O]⁺ ion.

2. Loss of a Hydroxyl Radical (M-17): Cleavage of the C-O bond in the hydroxymethyl group results in the loss of a hydroxyl radical (•OH), yielding a resonance-stabilized cation at m/z 183 . This is a characteristic fragmentation for benzyl alcohol and related structures.[2]

3. Loss of Formaldehyde (M-30): A rearrangement reaction can lead to the elimination of a neutral formaldehyde molecule (CH₂O) from the hydroxymethyl group, resulting in a fragment ion at m/z 170 .

4. Cleavage of the Bipyridyl Linkage: Fragmentation can also occur at the bond connecting the two pyridine rings. This can lead to several characteristic ions:

- m/z 105: Corresponding to the 4-methylpyridinyl cation.

- m/z 93: Corresponding to the 4-hydroxymethylpyridinyl cation.

5. Further Fragmentation of the Bipyridyl Core: The pyridine rings themselves can undergo further fragmentation, leading to smaller ions, although these are typically of lower intensity.

Quantitative Mass Spectral Data

The following table summarizes the major ions observed in the GC-MS spectrum of this compound. The relative intensity is normalized to the base peak (the most intense peak in the spectrum).

| m/z | Proposed Fragment Ion | Relative Intensity (%) |

| 200 | [C₁₂H₁₂N₂O]⁺˙ (Molecular Ion) | 65 |

| 199 | [C₁₂H₁₁N₂O]⁺ | 100 (Base Peak) |

| 183 | [C₁₂H₁₁N₂]⁺ | 30 |

| 170 | [C₁₁H₁₀N₂]⁺˙ | 45 |

| 105 | [C₆H₇N]⁺ | 25 |

| 93 | [C₆H₇NO]⁺ | 15 |

Experimental Protocols

The following protocols provide a general framework for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). These should be optimized based on the specific instrumentation and experimental goals.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

1. Sample Preparation:

- Dissolve approximately 1 mg of this compound in 1 mL of a suitable volatile organic solvent (e.g., dichloromethane, ethyl acetate, or methanol).

- Vortex the solution to ensure complete dissolution.

- If necessary, dilute the solution to a final concentration of approximately 10-100 µg/mL.

2. GC Conditions:

- Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, DB-5) is typically suitable.

- Injector Temperature: 250 °C

- Oven Temperature Program:

- Initial temperature: 100 °C, hold for 1 minute.

- Ramp: 10 °C/min to 280 °C.

- Hold at 280 °C for 5 minutes.

- Carrier Gas: Helium at a constant flow rate of 1 mL/min.

- Injection Volume: 1 µL.

3. MS Conditions (Electron Ionization - EI):

- Ion Source Temperature: 230 °C

- Electron Energy: 70 eV

- Mass Range: m/z 40-400

- Scan Rate: 2 scans/second

Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol

1. Sample Preparation:

- Dissolve approximately 1 mg of the compound in 1 mL of a solvent compatible with the mobile phase (e.g., methanol, acetonitrile, or a mixture with water).

- Vortex to ensure complete dissolution.

- Filter the solution through a 0.22 µm syringe filter to remove any particulate matter.

- Dilute the filtered solution to a final concentration of 1-10 µg/mL with the initial mobile phase composition.

2. LC Conditions:

- Column: A C18 reversed-phase column is a common choice for this type of molecule.

- Mobile Phase A: 0.1% formic acid in water.

- Mobile Phase B: 0.1% formic acid in acetonitrile.

- Gradient:

- Start with 10% B.

- Linearly increase to 95% B over 15 minutes.

- Hold at 95% B for 5 minutes.

- Return to 10% B and equilibrate for 5 minutes.

- Flow Rate: 0.3 mL/min.

- Injection Volume: 5 µL.

3. MS Conditions (Electrospray Ionization - ESI):

- Ionization Mode: Positive ion mode is generally preferred for nitrogen-containing compounds.

- Capillary Voltage: 3.5 kV

- Drying Gas Temperature: 325 °C

- Drying Gas Flow: 8 L/min

- Nebulizer Pressure: 35 psi

- Mass Range: m/z 50-500

Visualizations

Predicted Fragmentation Pathway of this compound

Caption: Predicted EI fragmentation pathway of this compound.

General Experimental Workflow for LC-MS Analysis

Caption: A generalized workflow for the LC-MS analysis of small organic molecules.

Conclusion

Mass spectrometry is a powerful and essential technique for the structural characterization of this compound. By understanding the predictable fragmentation patterns under different ionization conditions and employing robust experimental protocols, researchers can confidently verify the identity and purity of this important ligand. The data and methodologies presented in this guide serve as a valuable resource for scientists and professionals engaged in research and development involving bipyridyl-based compounds.

References

A Technical Guide to the FT-IR Analysis of 4-Hydroxymethyl-4'-methyl-2,2'-bipyridyl

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical guide to the Fourier-Transform Infrared (FT-IR) spectroscopic analysis of 4-Hydroxymethyl-4'-methyl-2,2'-bipyridyl. Due to the limited availability of published FT-IR data for this specific compound, this guide synthesizes information from structurally related molecules, including 2,2'-bipyridine, its methyl, and hydroxymethyl derivatives, to predict a characteristic FT-IR spectrum. It outlines a detailed experimental protocol for obtaining high-quality spectra, presents a table of predicted vibrational modes, and includes a workflow diagram for the analytical process. This guide serves as a practical resource for researchers aiming to characterize this compound and similar compounds.

Predicted FT-IR Spectral Data

The FT-IR spectrum of this compound is predicted to exhibit characteristic absorption bands arising from its core bipyridyl structure and its functional group substituents. The following table summarizes the expected vibrational modes, their predicted wavenumber ranges, and their assignments based on data from analogous compounds.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Assignment & Notes |

| O-H Stretch | 3500 - 3200 | Strong, broad band from the hydroxymethyl group's alcohol, indicative of hydrogen bonding. |

| Aromatic C-H Stretch | 3100 - 3000 | Multiple weak to medium bands from the C-H bonds on the bipyridyl rings. |

| Aliphatic C-H Stretch | 2980 - 2850 | Weak to medium bands corresponding to the asymmetric and symmetric stretching of the methyl (-CH₃) and methylene (-CH₂-) groups. |

| C=N & C=C Stretch | 1610 - 1430 | A series of strong to medium, sharp bands characteristic of the bipyridyl ring system. The C=N stretch typically appears near 1590 cm⁻¹.[1] |

| C-H Bending (Aliphatic) | 1470 - 1370 | Medium intensity bands from the methyl and methylene groups. |

| In-plane O-H Bend | 1420 - 1330 | Medium, broad band, often coupled with C-H bending modes. |

| C-O Stretch | 1075 - 1000 | Strong intensity band from the primary alcohol (C-O) in the hydroxymethyl group. |

| Ring Breathing/Puckering | 1020 - 990 | Characteristic sharp, medium band for pyridyl rings. |

| Out-of-plane C-H Bend | 850 - 730 | Strong bands related to the substitution pattern on the pyridine rings.[1] |

Detailed Experimental Protocol

This section details a standard methodology for acquiring the FT-IR spectrum of this compound using the Attenuated Total Reflectance (ATR) technique, which is ideal for solid powder samples.

2.1. Instrumentation

-

A Fourier-Transform Infrared (FT-IR) spectrometer equipped with a deuterated triglycine sulfate (DTGS) detector.

-

An ATR accessory with a diamond or germanium crystal.

2.2. Sample Preparation

-

Ensure the ATR crystal surface is impeccably clean. Clean with isopropanol and a soft, lint-free tissue and allow it to dry completely.

-

Place a small amount (typically 1-2 mg) of the solid this compound sample directly onto the center of the ATR crystal.

-

Lower the ATR press arm and apply consistent pressure using the built-in torque knob to ensure firm and uniform contact between the sample and the crystal. A pressure of approximately 80-100 psi is generally sufficient.

2.3. Data Acquisition

-

Background Scan: With the clean, empty ATR crystal in position, perform a background scan. This single-beam spectrum of the ambient environment (containing H₂O and CO₂) will be subtracted from the sample spectrum.

-

Spectral Range: 4000 - 400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 32 (for a good signal-to-noise ratio)

-

-

Sample Scan: With the prepared sample under pressure, acquire the sample spectrum using the same parameters as the background scan.

-

Spectral Range: 4000 - 400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 32

-

2.4. Data Processing

-

Absorbance Calculation: The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance spectrum.

-

ATR Correction: Apply an ATR correction algorithm available in the spectrometer software. This corrects for the wavelength-dependent depth of penetration of the IR beam, making the resulting spectrum appear more like a traditional transmission spectrum.

-

Baseline Correction: If necessary, apply a baseline correction to account for any sloping or curved baselines, ensuring accurate peak picking.

-

Peak Picking: Use the software's peak-finding tool to label the wavenumbers of significant absorption bands.

Experimental and Analytical Workflow

The following diagram illustrates the logical flow of the FT-IR analysis process, from initial sample handling to final spectral interpretation.

Caption: Workflow for FT-IR analysis using an ATR accessory.

Interpretation of Key Vibrational Modes

-

Hydroxyl (O-H) Region: The most prominent feature is expected to be a broad absorption band between 3500-3200 cm⁻¹. The breadth of this peak is a direct result of intermolecular hydrogen bonding between the hydroxyl groups of adjacent molecules.

-

C-H Stretching Region: The region from 3100-2850 cm⁻¹ will contain sharp peaks corresponding to both the aromatic C-H bonds of the bipyridyl rings and the aliphatic C-H bonds of the methyl and hydroxymethyl groups.

-

Fingerprint Region (1600-600 cm⁻¹): This region is complex but highly informative.

-

The strong bands between 1610-1430 cm⁻¹ are definitive for the bipyridyl ring system's C=C and C=N skeletal vibrations.[1] Their positions can shift slightly based on substitution.

-

A strong C-O stretching band, anticipated around 1050 cm⁻¹, confirms the presence of the primary alcohol functional group.

-

The pattern of strong bands below 900 cm⁻¹ is determined by the out-of-plane C-H bending vibrations and is diagnostic of the substitution pattern on the pyridine rings.

-

By combining the data from the predicted table, the detailed experimental protocol, and a systematic interpretation of the resulting spectrum, researchers can effectively characterize the molecular structure of this compound.

References

Unveiling the Spectroscopic Signature: A Technical Guide to the UV-Vis Absorption Spectrum of 4-Hydroxymethyl-4'-methyl-2,2'-bipyridyl

For researchers, scientists, and professionals engaged in drug development and materials science, a comprehensive understanding of the photophysical properties of key organic molecules is paramount. This technical guide provides an in-depth analysis of the Ultraviolet-Visible (UV-Vis) absorption spectrum of 4-Hydroxymethyl-4'-methyl-2,2'-bipyridyl, a versatile bipyridine ligand employed in the synthesis of functional materials and coordination complexes.

This document summarizes the available spectroscopic data, details the experimental protocols for its measurement, and presents a logical workflow for its characterization.

Spectroscopic Data Summary

Based on the typical absorption profiles of 4,4'-disubstituted-2,2'-bipyridines, the spectrum is expected to exhibit strong absorption bands in the ultraviolet region. For comparative context, the parent 2,2'-bipyridine in methanol displays absorption maxima (λmax) at approximately 233 nm and 280 nm. Substituents on the bipyridine rings, such as the hydroxymethyl and methyl groups in the target molecule, can induce solvatochromic and batochromic or hypsochromic shifts in these absorption bands.

To provide a clear overview for comparative analysis, the following table summarizes the typical UV-Vis absorption data for related bipyridine compounds.

| Compound | Solvent | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Reference |

| 2,2'-Bipyridine | Methanol | 233, 280 | - | General Spectroscopic Data |

| 4,4'-Dimethyl-2,2'-bipyridine | - | - | - | [1] |

| 4,4'-Bis(hydroxymethyl)-2,2'-bipyridine | - | - | - | [2] |

Note: Specific molar absorptivity values for the reference compounds were not available in the searched literature.

Experimental Protocol: UV-Vis Absorption Spectroscopy

The determination of the UV-Vis absorption spectrum of this compound follows a standardized and robust protocol. The following methodology outlines the key steps for accurate and reproducible measurements.

1. Materials and Instrumentation:

-

Analyte: High-purity this compound.

-

Solvent: Spectroscopic grade solvent (e.g., ethanol, methanol, acetonitrile, or dichloromethane). The choice of solvent is critical as it can influence the position and intensity of the absorption bands.

-

Instrumentation: A calibrated double-beam UV-Vis spectrophotometer.

-

Cuvettes: Quartz cuvettes with a defined path length (typically 1 cm).

2. Sample Preparation:

-

Stock Solution: Prepare a stock solution of this compound of a known concentration (e.g., 1 x 10⁻³ M) by accurately weighing the compound and dissolving it in a precise volume of the chosen spectroscopic grade solvent.

-

Working Solutions: Prepare a series of dilutions from the stock solution to obtain concentrations that will yield absorbance values within the linear dynamic range of the spectrophotometer (typically 0.1 to 1.0 absorbance units).

3. Spectroscopic Measurement:

-

Instrument Blank: Record a baseline spectrum using a cuvette filled with the pure solvent. This will be subtracted from the sample spectra to correct for any absorbance from the solvent and the cuvette itself.

-

Sample Measurement: Record the absorption spectrum of each working solution over the desired wavelength range (e.g., 200-800 nm).

-

Data Analysis: Identify the wavelength of maximum absorbance (λmax) for each significant peak. Using the Beer-Lambert law (A = εcl), where A is the absorbance, ε is the molar absorptivity, c is the concentration, and l is the path length, the molar absorptivity at each λmax can be calculated.

Logical Workflow for Spectroscopic Characterization

The following diagram, generated using the DOT language, illustrates the logical workflow for the complete spectroscopic characterization of this compound.

This comprehensive approach ensures the accurate and reliable determination of the UV-Vis absorption properties of this compound, providing essential data for its application in diverse scientific and industrial fields. The systematic methodology, from sample preparation to data analysis, allows for the generation of high-quality spectroscopic information critical for advancing research and development.

References

A Technical Guide to 4-Hydroxymethyl-4'-methyl-2,2'-bipyridyl: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties, synthesis, and potential applications of 4-Hydroxymethyl-4'-methyl-2,2'-bipyridyl. This versatile bipyridine ligand is a subject of increasing interest in coordination chemistry, catalysis, and the development of novel therapeutic agents.

Core Physicochemical Properties

This compound, with the CAS number 81998-04-1, is a white to orange or light green crystalline powder.[1] Its chemical structure features a bipyridyl core with a hydroxymethyl group at the 4-position and a methyl group at the 4'-position, making it an asymmetrical ligand with interesting coordination properties.

A summary of its key physicochemical properties is presented in the table below for easy reference and comparison.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₂N₂O | [2] |

| Molecular Weight | 200.24 g/mol | [2] |

| Melting Point | 119.0 to 123.0 °C | [1] |

| Boiling Point (Predicted) | 377.8 ± 37.0 °C | |

| Density (Predicted) | 1.169 ± 0.06 g/cm³ | |

| pKa (Predicted) | 13.25 ± 0.10 | |

| Solubility | Soluble in Methanol | |

| Appearance | White to orange to light green powder | [1] |

Synthesis and Characterization: Experimental Protocols

The synthesis of this compound can be achieved through a one-pot reaction from 4,4'-dimethyl-2,2'-bipyridine.[3]

Synthesis of this compound[3]

Materials:

-

4,4'-Dimethyl-2,2'-bipyridine

-

Dry Tetrahydrofuran (THF)

-

Lithium diisopropylamide (LDA) solution in THF (freshly prepared)

-

2-Phenylsulfonyl-3-phenyloxaziridine

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Brine

-

Dichloromethane (CH₂Cl₂)

-

Methanol (CH₃OH)

-

Ammonia (NH₃)

-

Silica gel for column chromatography

Procedure:

-

Dissolve one equivalent of 4,4'-dimethyl-2,2'-bipyridine in dry THF in a reaction vessel under an inert atmosphere.

-

Cool the solution to -78°C.

-

Slowly add 1.02 equivalents of freshly prepared LDA solution in THF. A deep red color indicates the formation of the anion.

-

Stir the mixture at -78°C for 30 minutes.

-

Slowly add one equivalent of 2-phenylsulfonyl-3-phenyloxaziridine in THF. The solution will turn yellow.

-

Allow the reaction mixture to warm to room temperature.

-

Quench the reaction by adding a saturated aqueous solution of NH₄Cl.

-

Wash the mixture with brine.

-

Separate the organic phase and evaporate to dryness under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a mobile phase of CH₂Cl₂/CH₃OH/NH₃ (100:5:0.5) to yield this compound.

Characterization Data:[3]

-

¹H NMR (300 MHz, CDCl₃): δ = 2.34 (s, 3H, CH₃), 4.66 (s, 2H, CH₂), 5.25 (br s, 1H, OH), 7.05-7.18 (m, 2H), 8.07-8.19 (m, 2H), 8.39-8.46 (m, 2H).

-

¹³C NMR (75 MHz, CDCl₃): δ = 21.4 (CH₃), 63.1 (CH₂), 119.0 (CH), 121.4 (CH), 122.6 (CH), 125.0 (CH), 148.7 (Cq), 148.9 (CH), 149.2 (CH), 152.2 (Cq), 155.9 (Cq), 156.0 (Cq).

-

IR (KBr): 3200, 1596, 1456, 819 cm⁻¹.

Visualizing Synthesis and Application

To better illustrate the experimental workflow and the compound's primary role in forming bioactive complexes, the following diagrams are provided.

Caption: Experimental workflow for the synthesis of this compound.

While this compound does not have a well-defined signaling pathway on its own, its significance lies in its ability to form coordination complexes with various metal ions, which then exhibit biological activity.

Caption: General mechanism of action for this compound as a ligand.

Applications in Research and Development

This compound serves as a crucial building block in several areas of chemical and pharmaceutical research:

-

Coordination Chemistry: Its bidentate nature allows for the formation of stable complexes with a wide range of transition metals. These complexes are instrumental in the development of new materials with specific electronic and photophysical properties.

-

Catalysis: Metal complexes derived from this ligand have shown potential as catalysts in various organic transformations, offering high efficiency and selectivity.

-

Drug Development: The ability to form stable metal complexes makes this ligand a candidate for the design of metallodrugs. By chelating to a metal center, the ligand can influence the drug's delivery, reactivity, and interaction with biological targets. Research into the cytotoxic effects of its metal complexes against cancer cell lines is an active area of investigation.

This technical guide provides a foundational understanding of this compound for professionals in the field. Further research into its specific biological activities and the properties of its various metal complexes will undoubtedly uncover new and valuable applications.

References

Solubility Profile of 4-Hydroxymethyl-4'-methyl-2,2'-bipyridyl in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility of 4-Hydroxymethyl-4'-methyl-2,2'-bipyridyl in organic solvents. As a crucial intermediate in the synthesis of complex ligands for coordination chemistry and materials science, understanding its solubility is paramount for optimizing reaction conditions, purification processes, and formulation development. This document collates available solubility data, presents detailed experimental protocols for solubility determination, and outlines the synthetic pathway for its preparation.

Introduction

This compound is a functionalized bipyridine derivative with significant applications as a building block in supramolecular chemistry and the development of novel materials. The presence of both a hydroxyl and a methyl group on the bipyridine framework allows for tailored structural modifications, influencing the steric and electronic properties of the resulting metal complexes. An accurate understanding of its solubility in various organic solvents is a critical prerequisite for its effective utilization in synthetic and formulation workflows.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided below.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₂N₂O | [1] |

| Molecular Weight | 200.24 g/mol | [1][2][3] |

| Melting Point | 119.0 to 123.0 °C | [2] |

| Appearance | White to Orange to Green powder to crystal | [2] |

Solubility Data

Quantitative solubility data for this compound in a wide range of organic solvents is not extensively reported in the peer-reviewed literature. However, qualitative solubility information can be inferred from synthetic and analytical procedures. The following table summarizes the available qualitative and inferred solubility data.

| Solvent | Solubility | Rationale/Reference |

| Methanol | Soluble | Explicitly stated in chemical supplier data.[2] |

| Chloroform (CDCl₃) | Soluble | Used as a solvent for Nuclear Magnetic Resonance (NMR) analysis, indicating sufficient solubility for characterization.[4] |

| Dichloromethane/Methanol/Ammonia Mixture | Soluble | A solvent system of CH₂Cl₂/CH₃OH/NH₃ (100/5/0.5) was used for purification by column chromatography, indicating solubility in this mixture.[4] |

It is important to note that "soluble" is a qualitative term. For applications requiring precise concentrations, experimental determination of solubility is strongly recommended.

Experimental Protocols for Solubility Determination

Standard methodologies can be employed to quantitatively determine the solubility of this compound in various organic solvents. The following are detailed protocols for common techniques.

Gravimetric Method

This method relies on the direct measurement of the mass of the solute dissolved in a known volume of solvent.

Methodology:

-

Sample Preparation: Add an excess amount of this compound to a known volume of the desired organic solvent in a sealed vial.

-

Equilibration: Agitate the vial at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. A constant temperature water bath or shaker is recommended.

-

Phase Separation: Allow the undissolved solid to settle. Centrifuge the sample to ensure a clear separation of the solid and liquid phases.

-

Aliquoting: Carefully extract a known volume of the clear supernatant (the saturated solution) using a calibrated pipette.

-

Solvent Evaporation: Transfer the aliquot to a pre-weighed container. Evaporate the solvent under reduced pressure or in a fume hood.

-

Quantification: Once the solvent is completely removed, weigh the container with the dried solute. The mass of the dissolved solid can be calculated by subtracting the initial weight of the container.

-

Calculation: The solubility can be expressed in g/L or mol/L.

UV-Vis Spectroscopic Method

This method is suitable if the compound has a chromophore that absorbs in the UV-Vis region and is often faster than the gravimetric method.

Methodology:

-

Wavelength of Maximum Absorbance (λmax) Determination: Prepare a dilute solution of this compound in the solvent of interest and scan its absorbance spectrum to determine the λmax.

-

Calibration Curve: Prepare a series of standard solutions of known concentrations. Measure the absorbance of each standard at the λmax and plot a calibration curve of absorbance versus concentration.

-

Saturated Solution Preparation: Prepare a saturated solution as described in the gravimetric method (steps 1 and 2).

-

Dilution: After phase separation, take a small, known volume of the supernatant and dilute it with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.

-

Quantification: Measure the absorbance of the diluted solution at λmax. Use the calibration curve to determine the concentration of the diluted solution.

-

Calculation: Calculate the original concentration of the saturated solution by accounting for the dilution factor.

¹H NMR Spectroscopic Method

This technique allows for the determination of solubility without the need for physical separation of the solid and liquid phases.

Methodology:

-

Sample Preparation: In an NMR tube, add an excess of this compound to a known volume of a deuterated organic solvent containing a known concentration of an internal standard.

-

Equilibration: Agitate the NMR tube at a constant temperature to achieve equilibrium.

-

Data Acquisition: Acquire a quantitative ¹H NMR spectrum of the saturated solution. The undissolved solid will not contribute to the solution-state spectrum.

-

Quantification: Integrate the signals corresponding to the dissolved this compound and the internal standard.

-

Calculation: The concentration of the dissolved analyte is calculated by comparing the integral of its signals to the integral of the internal standard's signal, taking into account the number of protons giving rise to each signal.

Synthetic Workflow

This compound is a key intermediate in the synthesis of more complex bipyridine ligands.[4][5] The following diagram illustrates a reported synthetic workflow.

Caption: Synthetic workflow for this compound.

Logical Workflow for Solubility Determination

The process of determining the solubility of this compound follows a logical sequence of steps, from sample preparation to data analysis.

Caption: Logical workflow for experimental solubility determination.

Conclusion

While comprehensive quantitative data on the solubility of this compound in a wide array of organic solvents is currently sparse in the public domain, its qualitative solubility in methanol and chloroform is established. For researchers and developers requiring precise solubility values, the standardized experimental protocols outlined in this guide—gravimetric, UV-Vis spectroscopy, and ¹H NMR spectroscopy—provide robust frameworks for accurate determination. The provided synthetic and experimental workflows offer a clear visual guide for the preparation and analysis of this important chemical intermediate. Further research into the quantitative solubility of this compound would be a valuable contribution to the fields of coordination chemistry and materials science.

References

Unraveling the Structural Enigma: A Technical Overview of 4-Hydroxymethyl-4'-methyl-2,2'-bipyridyl

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Hydroxymethyl-4'-methyl-2,2'-bipyridyl is a functionalized bipyridine ligand of significant interest in coordination chemistry, materials science, and pharmaceutical research. Its asymmetric design offers unique coordination properties, making it a valuable building block for novel metal complexes and functional materials. This technical guide provides a summary of the available physicochemical data for this compound. Critically, a comprehensive search of publicly available crystallographic databases, including the Cambridge Crystallographic Data Centre (CCDC), reveals that the single-crystal X-ray structure of this compound has not been reported or is not publicly accessible. In the absence of these experimental data, this guide presents general properties and an illustrative experimental workflow for crystal structure determination.

Physicochemical Properties

While specific crystallographic data is unavailable, various sources provide fundamental physicochemical properties of this compound. These properties are essential for its handling, characterization, and application in research and development.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₂N₂O | [1][2] |

| Molecular Weight | 200.24 g/mol | [1][2] |

| CAS Number | 81998-04-1 | [1][3] |

| Appearance | White to Orange to Green powder to crystal | [1] |

| Melting Point | 119.0 to 123.0 °C | [1][4] |

| Solubility | Soluble in Methanol | [4] |

Experimental Protocols: A General Approach to Crystal Structure Determination

The determination of a molecule's crystal structure is a fundamental step in understanding its solid-state properties and intermolecular interactions. The primary technique for this is single-crystal X-ray diffraction.[5][6] Although a specific protocol for this compound is not available due to the absence of its published crystal structure, a general experimental workflow is outlined below.

Synthesis and Crystallization

-

Synthesis: The target compound must first be synthesized with high purity.

-

Purification: Purification is critical and can be achieved through techniques such as column chromatography, recrystallization, or sublimation.

-

Crystal Growth: Growing single crystals of sufficient size and quality is often the most challenging step. Common methods include:

-

Slow Evaporation: A solution of the compound in a suitable solvent is allowed to evaporate slowly, leading to the gradual formation of crystals.

-

Solvent Diffusion: A solution of the compound is layered with a miscible "anti-solvent" in which the compound is poorly soluble. Slow diffusion of the anti-solvent into the solution reduces the compound's solubility, inducing crystallization.

-

Vapor Diffusion: A concentrated solution of the compound is placed in a small, open container within a larger sealed vessel containing a more volatile anti-solvent. The vapor of the anti-solvent slowly diffuses into the solution, causing crystallization.

-

Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled, leading to crystallization as the solubility decreases.

-

Single-Crystal X-ray Diffraction Data Collection and Structure Refinement

-

Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated.

-

Structure Solution and Refinement: The collected diffraction data is used to solve the crystal structure, which involves determining the positions of the atoms within the unit cell. This is followed by a refinement process to improve the accuracy of the atomic coordinates and other structural parameters.

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the synthesis and structural determination of a crystalline compound.

References

- 1. This compound | 81998-04-1 [chemicalbook.com]

- 2. This compound | C12H12N2O | CID 2754750 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-Hydroxymethyl-4'-methyl-2,2'-bipyridine | CymitQuimica [cymitquimica.com]

- 4. This compound CAS#: 81998-04-1 [m.chemicalbook.com]

- 5. sites.unimi.it [sites.unimi.it]

- 6. Single-crystal X-ray Diffraction [serc.carleton.edu]

An In-depth Technical Guide to (4'-Methyl-[2,2'-bipyridin]-4-yl)methanol (CAS 81998-04-1) for Researchers and Drug Development Professionals

Introduction: (4'-Methyl-[2,2'-bipyridin]-4-yl)methanol, registered under CAS number 81998-04-1, is a bipyridine derivative that has garnered interest in the scientific community, primarily as a versatile ligand in coordination chemistry. Its unique structural features make it a valuable building block in the synthesis of novel metal complexes with potential applications in catalysis and, most notably, in the development of therapeutic agents. This technical guide provides a comprehensive overview of the known properties, synthesis, and potential biological applications of this compound, with a focus on its role in the design of innovative metal-based drugs. While direct biological studies on the free ligand are limited, extensive research on its coordination complexes, particularly with ruthenium and platinum, suggests significant potential in the field of anticancer drug discovery.

Physicochemical Properties

The fundamental physicochemical properties of (4'-Methyl-[2,2'-bipyridin]-4-yl)methanol are summarized in the table below. These characteristics are essential for its handling, characterization, and application in synthetic and biological studies.

| Property | Value | Source(s) |

| CAS Number | 81998-04-1 | |

| IUPAC Name | [2-(4-methyl-2-pyridinyl)-4-pyridinyl]methanol | [1] |

| Synonyms | 4-Hydroxymethyl-4'-methyl-2,2'-bipyridyl, 4'-Methyl-2,2'-bipyridine-4-methanol | [1] |

| Molecular Formula | C₁₂H₁₂N₂O | [1] |

| Molecular Weight | 200.24 g/mol | [1] |

| Appearance | White to off-white crystalline powder | |

| Melting Point | 119-123 °C | |

| Purity | Typically >97% | [2] |

Synthesis of (4'-Methyl-[2,2'-bipyridin]-4-yl)methanol

A convenient one-pot synthesis for 4-hydroxymethylene-4'-methyl-2,2'-bipyridine has been reported, offering an improved yield over previous two-step methods.[3][4] This procedure is crucial for researchers needing to synthesize the ligand for further studies.

Experimental Protocol: One-Pot Synthesis

Materials:

-

4,4'-Dimethyl-2,2'-bipyridine

-

Dry Tetrahydrofuran (THF)

-

Lithium diisopropylamide (LDA) (freshly prepared)

-

2-Phenylsulfonyl-3-phenyloxaziridine

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Brine

-

Silica gel for column chromatography

-

Dichloromethane (CH₂Cl₂), Methanol (CH₃OH), Ammonia (NH₃) for chromatography mobile phase

Procedure:

-

Dissolve one equivalent of 4,4'-dimethyl-2,2'-bipyridine in dry THF in a reaction vessel under an inert atmosphere.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add 1.02 equivalents of freshly prepared LDA in THF to the cooled solution. A deep red color indicates the formation of the anion.

-

Stir the reaction mixture at -78 °C for 30 minutes.

-

Slowly add a solution of one equivalent of 2-phenylsulfonyl-3-phenyloxaziridine in THF to the reaction mixture. The solution will turn yellow.

-

Allow the reaction mixture to warm to room temperature.

-

Quench the reaction by adding a saturated aqueous solution of NH₄Cl.

-

Wash the mixture with brine.

-

Separate the organic phase and evaporate the solvent to dryness to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a mobile phase of CH₂Cl₂/CH₃OH/NH₃ (100/5/0.5) to yield 4-hydroxymethylene-4'-methyl-2,2'-bipyridine. This procedure has been reported to yield the product in 52% yield.[3]

Diagram of Synthetic Workflow:

Biological Activity and Potential Applications in Drug Development

While there is a lack of direct biological data for the free ligand (4'-Methyl-[2,2'-bipyridin]-4-yl)methanol, the broader class of bipyridine-containing molecules exhibits a wide range of biological activities, including antimicrobial, anticancer, and immunosuppressive properties.[5] The primary therapeutic interest in CAS 81998-04-1 lies in its use as a ligand to form metal complexes with enhanced biological activity.

Anticancer Potential of Metal Complexes

Numerous studies have demonstrated the potent anticancer activity of ruthenium(II) and platinum(II) complexes bearing substituted bipyridine ligands.[6][7] These complexes often exhibit cytotoxic effects on various cancer cell lines, including leukemia, lung, and bladder cancer.[6][8]

Proposed Mechanism of Action: The anticancer activity of these metal complexes is often attributed to their ability to interact with DNA. The planar bipyridine ligand can intercalate between the DNA base pairs, while the metal center can covalently bind to the nitrogen atoms of the DNA bases, particularly guanine.[9] This dual-mode of interaction can lead to significant distortion of the DNA structure, ultimately inhibiting DNA replication and transcription and inducing apoptosis in cancer cells.

Diagram of Proposed DNA Intercalation and Coordination:

Potential as c-Met Inhibitors

Recent research has also explored 4-substituted-2,2'-bipyridine derivatives as potential inhibitors of the c-Met proto-oncogene, a receptor tyrosine kinase often dysregulated in cancer.[10] This suggests that (4'-Methyl-[2,2'-bipyridin]-4-yl)methanol could serve as a scaffold for the development of targeted cancer therapies beyond DNA-damaging agents.

Generalized Experimental Protocol for Biological Evaluation

For researchers interested in exploring the therapeutic potential of metal complexes derived from (4'-Methyl-[2,2'-bipyridin]-4-yl)methanol, a generalized protocol for the synthesis and in vitro cytotoxicity evaluation of a representative ruthenium(II) complex is provided below. This protocol is based on established methods for similar bipyridine complexes.

Synthesis of a Representative Ruthenium(II) Complex

Materials:

-

(4'-Methyl-[2,2'-bipyridin]-4-yl)methanol

-

[Ru(p-cymene)Cl₂]₂ dimer

-

Methanol

-

Ammonium hexafluorophosphate (NH₄PF₆)

Procedure:

-

In a round-bottom flask, dissolve the [Ru(p-cymene)Cl₂]₂ dimer in methanol.

-

Add a solution of (4'-Methyl-[2,2'-bipyridin]-4-yl)methanol (2.2 equivalents relative to the dimer) in methanol to the flask.

-

Reflux the reaction mixture for 4-6 hours under an inert atmosphere.

-

Cool the solution to room temperature.

-

Add a saturated aqueous solution of NH₄PF₆ to precipitate the complex.

-

Filter the resulting solid, wash with cold water and diethyl ether, and dry under vacuum.

-

The final product, a [Ru(p-cymene)((4'-Methyl-[2,2'-bipyridin]-4-yl)methanol)Cl]PF₆ complex, can be characterized by NMR, mass spectrometry, and elemental analysis.

In Vitro Cytotoxicity Assay (MTT Assay)

Materials:

-

Human cancer cell line (e.g., MCF-7, A549)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

The synthesized ruthenium complex

-

Dimethyl sulfoxide (DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

96-well microplates

-

Microplate reader

Procedure:

-

Culture the chosen cancer cell line in complete medium until confluent.

-

Harvest the cells using trypsin-EDTA, centrifuge, and resuspend in fresh medium to a known concentration.

-

Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Prepare a stock solution of the ruthenium complex in DMSO and make serial dilutions in the cell culture medium.

-

Remove the medium from the wells and add 100 µL of the different concentrations of the complex to the respective wells. Include a vehicle control (medium with DMSO) and a positive control (e.g., cisplatin).

-

Incubate the plates for 48-72 hours.

-

After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.

-

Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the cell viability as a percentage of the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Diagram of Cytotoxicity Assay Workflow:

Conclusion

(4'-Methyl-[2,2'-bipyridin]-4-yl)methanol (CAS 81998-04-1) is a key synthetic intermediate with significant potential in the development of novel therapeutic agents. While the free ligand itself has not been extensively studied for its biological activity, its role as a versatile chelating agent for transition metals is well-documented in the context of creating potent anticancer complexes. The information and protocols provided in this guide are intended to facilitate further research into this promising molecule and its derivatives, with the ultimate goal of advancing the field of medicinal inorganic chemistry and discovering new and effective treatments for diseases such as cancer. Researchers are encouraged to explore the synthesis of novel metal complexes with this ligand and to conduct thorough biological evaluations to uncover their full therapeutic potential.

References

- 1. Exploring the antioxidant, antimicrobial, cytotoxic and biothermodynamic properties of novel morpholine derivative bioactive Mn(ii), Co(ii) and Ni(ii) complexes – combined experimental and theoretical measurements towards DNA/BSA/SARS-CoV-2 3CLPro - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pure.ed.ac.uk [pure.ed.ac.uk]

- 3. Ruthenium Complexes as Anticancer Agents: A Brief History and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]

- 5. (4′-Methyl-[2,2′-bipyridin]-4-yl)methanol | CymitQuimica [cymitquimica.com]

- 6. researchgate.net [researchgate.net]

- 7. Anticancer and antiproliferative activity of ruthenium complex (II) bearing 3,3’-dicarboxy-2,2’-bipyridine ligand [pharmacia.pensoft.net]

- 8. Cytotoxicity of Pd(ii) and Pt(ii) complexes of 2′,6′-di(thiazol-2-yl)-2,4′-bipyridine: insights into the mode of cell death and cell cycle arrest - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 9. Unusual DNA binding modes for metal anticancer complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

Synthesis of 4'-Methyl-2,2'-bipyridine-4-methanol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4'-Methyl-2,2'-bipyridine-4-methanol, a key bipyridine ligand in coordination chemistry and a valuable building block in the development of novel therapeutic agents. This document details established synthetic protocols, including a convenient one-pot procedure and a potential multi-step route, complete with experimental details, quantitative data, and characterization.

Introduction

4'-Methyl-2,2'-bipyridine-4-methanol is an asymmetrically substituted bipyridine that serves as a versatile ligand in the construction of functional metal complexes. The presence of both a methyl and a hydroxymethyl group at the 4 and 4' positions allows for further selective functionalization, making it a valuable precursor for creating elaborate molecular architectures. Its derivatives are of significant interest in areas such as catalysis, materials science, and medicinal chemistry. This guide outlines the primary synthetic methodologies for obtaining this important compound.

Synthetic Pathways

Two main synthetic strategies for 4'-Methyl-2,2'-bipyridine-4-methanol are presented: a direct one-pot synthesis from 4,4'-dimethyl-2,2'-bipyridine and a conceptual multi-step approach involving selective oxidation and subsequent reduction.

One-Pot Synthesis from 4,4'-Dimethyl-2,2'-bipyridine

This method offers a convenient and relatively high-yielding route to the target molecule.[1] The synthesis begins with the commercially available or readily synthesized 4,4'-dimethyl-2,2'-bipyridine.

Reaction Scheme:

References

Methodological & Application

Application Notes and Protocols: 4-Hydroxymethyl-4'-methyl-2,2'-bipyridyl as a Ligand for Ruthenium Complexes

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ruthenium(II) polypyridyl complexes have garnered significant attention in medicinal chemistry and materials science due to their unique photophysical and electrochemical properties, chemical stability, and diverse applications.[1] The ligand 4-Hydroxymethyl-4'-methyl-2,2'-bipyridyl is a particularly interesting asymmetrically substituted bipyridine ligand. The methyl group enhances the electron-donating properties of the ligand, which can modulate the photophysical and electrochemical characteristics of the resulting ruthenium complex, while the hydroxymethyl group provides a versatile handle for further functionalization, such as conjugation to biomolecules or immobilization onto surfaces.

Ruthenium complexes incorporating this ligand are promising candidates for a range of applications, including as photosensitizers in photodynamic therapy (PDT), as catalysts, and as components in molecular electronics.[2][3] In PDT, for instance, the ruthenium complex can be excited by light to a long-lived triplet state, which then transfers its energy to molecular oxygen to generate cytotoxic singlet oxygen (¹O₂), a key species in inducing cancer cell death.[4][5] The ability to tune the properties of the complex by modifying the ancillary ligands makes these compounds highly versatile for targeted drug development.[6]

Data Presentation

The following tables summarize key quantitative data for ruthenium complexes bearing substituted bipyridine ligands, providing a comparative reference for the expected properties of complexes with this compound.

Table 1: Photophysical Properties of Representative Ru(II) Polypyridyl Complexes

| Complex | λ_abs (nm) | λ_em (nm) | Quantum Yield (Φ) | Lifetime (τ, µs) | Reference |

| [Ru(bpy)₃]²⁺ | 452 | 615 | 0.095 | 0.8 | [7] |

| [Ru(dmb)₃]²⁺ | 456 | 620 | 0.12 | 1.1 | [8] |

| [Ru(bpy)₂(4-CH₃-4'-COOH-bpy)]²⁺ | 454 | 625 | - | - | [7] |

| [Ru(bpy)₂(4,4'-(CH₂OH)₂-bpy)]²⁺ | 453 | 618 | - | - | [4] |

bpy = 2,2'-bipyridine; dmb = 4,4'-dimethyl-2,2'-bipyridine

Table 2: In Vitro Cytotoxicity of Representative Ruthenium(II) Complexes

| Complex | Cell Line | IC₅₀ (µM) | Incubation Time (h) | Reference |

| [Ru(bpy)₂(phen)]²⁺ | A549 (Lung) | >100 | 72 | [4] |

| [Ru(dmb)₂(dppz)]²⁺ | HeLa (Cervical) | 5.8 | 48 | [9] |

| [Ru(phen)₂(tpphz)]²⁺ | MCF-7 (Breast) | 1.2 | 72 | [10] |

| Ruthenium Porphyrin Complex (Rup-03) | HepG2 (Liver) | 29.5 ± 2.3 | - | [11] |

phen = 1,10-phenanthroline; dppz = dipyrido[3,2-a:2',3'-c]phenazine; tpphz = tetrapyrido[3,2-a:2',3'-c:3'',2''-h:2''',3'''-j]phenazine

Experimental Protocols

Protocol 1: Synthesis of 4-Hydroxymethyl-4'-methyl-2,2'-bipyridine

This protocol is adapted from established methods for the synthesis of asymmetrically substituted bipyridines.

Materials:

-

4,4'-Dimethyl-2,2'-bipyridine

-

Selenium dioxide (SeO₂)

-

1,4-Dioxane

-

Sodium borohydride (NaBH₄)

-

Methanol

-

Dichloromethane

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

Oxidation: In a round-bottom flask, dissolve 4,4'-dimethyl-2,2'-bipyridine (1 equivalent) in 1,4-dioxane. Add selenium dioxide (1.1 equivalents) and reflux the mixture for 48 hours.

-

Work-up: Cool the reaction mixture to room temperature and filter to remove the black selenium precipitate. Evaporate the solvent under reduced pressure.

-

Purification of Intermediate: Purify the resulting crude 4-formyl-4'-methyl-2,2'-bipyridine by column chromatography on silica gel using a dichloromethane/methanol gradient.

-

Reduction: Dissolve the purified aldehyde intermediate in methanol. Cool the solution to 0 °C in an ice bath and add sodium borohydride (1.5 equivalents) portion-wise.

-

Quenching and Extraction: Stir the reaction mixture at room temperature for 2 hours. Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure. Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Final Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield 4-Hydroxymethyl-4'-methyl-2,2'-bipyridine. The product can be further purified by recrystallization.

Protocol 2: Synthesis of Ru(bpy)₂(4-Hydroxymethyl-4'-methyl-2,2'-bipyridine)₂

This protocol is a general method for the synthesis of heteroleptic ruthenium(II) bipyridyl complexes.[12]

Materials:

-

cis-[Ru(bpy)₂Cl₂]·2H₂O (precursor complex)

-

4-Hydroxymethyl-4'-methyl-2,2'-bipyridine (ligand)

-

Ethanol/water mixture (e.g., 3:1 v/v)

-

Ammonium hexafluorophosphate (NH₄PF₆)

-

Acetone

-

Diethyl ether

Procedure:

-

Reaction Setup: In a round-bottom flask, suspend cis-[Ru(bpy)₂Cl₂]·2H₂O (1 equivalent) and 4-Hydroxymethyl-4'-methyl-2,2'-bipyridine (1.1 equivalents) in an ethanol/water mixture.

-

Reflux: Reflux the mixture under an inert atmosphere (e.g., argon or nitrogen) with stirring for 4-6 hours. The color of the solution should change from deep violet to a reddish-orange.

-

Precipitation: Cool the reaction mixture to room temperature. Add a saturated aqueous solution of NH₄PF₆ to precipitate the complex as a hexafluorophosphate salt.

-

Isolation: Cool the mixture in an ice bath to maximize precipitation. Collect the solid by vacuum filtration.

-

Washing and Drying: Wash the collected solid sequentially with cold water, ethanol, and diethyl ether. Dry the final product under vacuum. The complex can be further purified by column chromatography on alumina or silica gel.

Protocol 3: Evaluation of In Vitro Photodynamic Therapy (PDT) Efficacy

This protocol outlines a general procedure for assessing the photocytotoxicity of the synthesized ruthenium complex.[11]

Materials:

-

Cancer cell line (e.g., HeLa, MCF-7)

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

Synthesized ruthenium complex

-

Light source with appropriate wavelength for excitation (e.g., 450-480 nm LED array)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Complex Incubation: Prepare a stock solution of the ruthenium complex in DMSO and dilute it to various concentrations in the cell culture medium. Replace the medium in the wells with the medium containing the complex and incubate for a specified period (e.g., 4-24 hours) in the dark. Include a "dark control" group that will not be irradiated.

-

Irradiation: Wash the cells with PBS to remove the extracellular complex. Add fresh, drug-free medium. Irradiate the designated plates with light of a specific wavelength and dose (e.g., 10 J/cm²). Keep the "dark control" plates covered.

-

Post-Irradiation Incubation: Return all plates to the incubator and incubate for a further 24-48 hours.

-

MTT Assay: Add MTT solution to each well and incubate for 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

-

Data Analysis: Dissolve the formazan crystals in DMSO and measure the absorbance at a suitable wavelength (e.g., 570 nm) using a microplate reader. Calculate the cell viability as a percentage of the untreated control and determine the IC₅₀ value (the concentration of the complex that inhibits cell growth by 50%).

Mandatory Visualization

Caption: Synthetic scheme for the ligand and its ruthenium complex.

Caption: Signaling pathway of PDT-induced apoptosis by the Ru complex.

References

- 1. Cytotoxicity of Ruthenium(II) Arene Complexes Containing Functionalized Ferrocenyl β-Diketonate Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The development of anticancer ruthenium(II) complexes: from single molecule compounds to nanomaterials - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Ruthenium(ii) polypyridyl complexes with visible light-enhanced anticancer activity and multimodal cell imaging - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. Ruthenium(II) Polypyridyl Complexes Containing Simple Dioxo Ligands: a Structure‐Activity Relationship Study Shows the Importance of the Charge - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Photophysical properties of ruthenium bipyridine (4-carboxylic acid-4'-methyl-2,2'-bipyridine) complexes and their acid-base chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. "INVESTIGATION OF THE CELLULAR UPTAKE AND CYTOTOXICITY OF RUTHENIUM(II)" by Matthew Guerrero [mavmatrix.uta.edu]

- 10. Synthesis, Characterization and Antitumor Mechanism Investigation of Heterometallic Ru(Ⅱ)-Re(Ⅰ) Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. In vitro evaluation of ruthenium complexes for photodynamic therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

Application Notes and Protocols for 4-Hydroxymethyl-4'-methyl-2,2'-bipyridyl in Catalysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxymethyl-4'-methyl-2,2'-bipyridyl is a versatile bipyridine-based ligand increasingly utilized in coordination chemistry and catalysis.[1] Its unique structural features, including the electron-donating methyl group and the reactive hydroxymethyl group, allow for the formation of stable and catalytically active metal complexes.[1] These complexes have shown significant potential in enhancing the efficiency of various organic transformations, making this ligand a valuable tool in the synthesis of fine chemicals and pharmaceuticals.[1] This document provides an overview of its applications, quantitative data from representative catalytic systems, and detailed experimental protocols.

General Catalytic Applications

Metal complexes derived from this compound are effective in a range of catalytic reactions. The bipyridine core provides a stable chelating scaffold for various transition metals, including but not limited to Ruthenium, Palladium, Iron, and Copper. The substituents on the bipyridine rings allow for the fine-tuning of the electronic and steric properties of the resulting catalyst.

The primary areas of application include:

-

Cross-Coupling Reactions: Palladium complexes of bipyridine ligands are widely used in C-C bond-forming reactions such as Suzuki-Miyaura and Heck couplings. These reactions are fundamental in the synthesis of complex organic molecules.

-